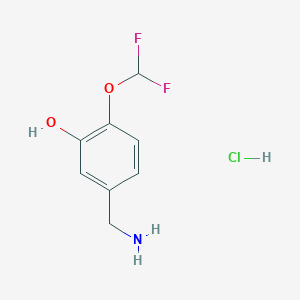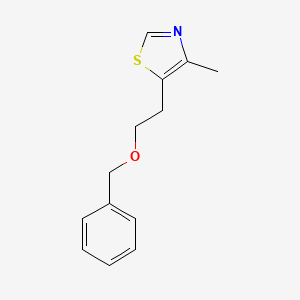![molecular formula C7H7ClN4 B8435794 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B8435794.png)
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazole ring fused to a pyridazine ring, with chlorine and methyl substituents at specific positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate to form the intermediate 3,6-dichloropyridazine-1,2-diamine. This intermediate is then subjected to cyclization with formic acid to yield the desired triazolopyridazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can form additional ring structures through cyclization reactions with suitable reagents.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-1,2,4-triazolo[4,3-b]pyridazine: A closely related compound with similar structural features.
6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine: Another heterocyclic compound with comparable properties.
Pyrazolo[3,4-d]pyrimidine: Shares the triazole ring but differs in the fused ring system.
Uniqueness
6-Chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine is unique due to its specific substitution pattern and the presence of both chlorine and methyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H7ClN4 |
|---|---|
Molekulargewicht |
182.61 g/mol |
IUPAC-Name |
6-chloro-2,7-dimethyl-[1,2,4]triazolo[1,5-b]pyridazine |
InChI |
InChI=1S/C7H7ClN4/c1-4-3-6-9-5(2)10-12(6)11-7(4)8/h3H,1-2H3 |
InChI-Schlüssel |
DCUYQKGXCADVJO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=NN2N=C1Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


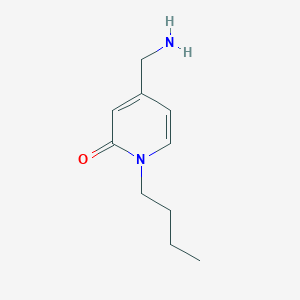
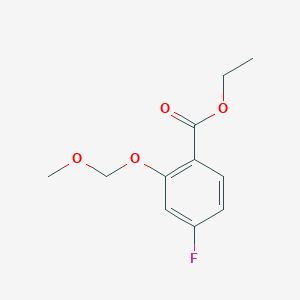
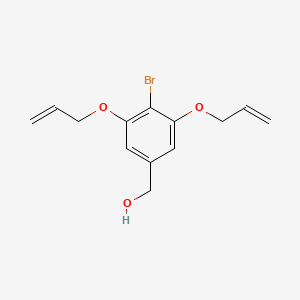
![4-Boc-6-bromo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B8435738.png)
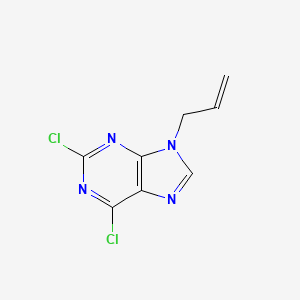
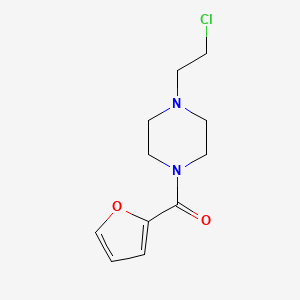
![1-tert-butyl-3-[[5-chloro-3-(chloromethyl)-2-pyridyl]methyl]-3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B8435763.png)
![7-Butyl-2,5-dimethyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B8435767.png)
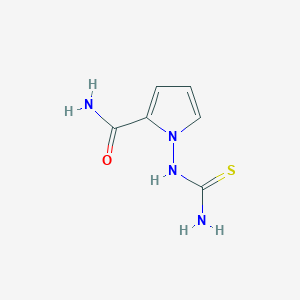

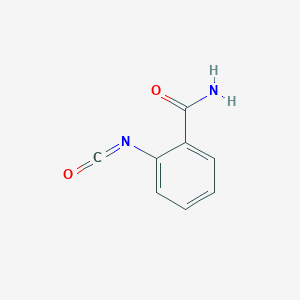
![[(3-Methyl-pyridine-2-sulfonyl)-p-tolyl-amino]-acetic acid](/img/structure/B8435804.png)
